molecular formula C16H15N3O3 B2748489 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid CAS No. 1008673-77-5

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B2748489
CAS No.: 1008673-77-5
M. Wt: 297.314
InChI Key: IQYLWHVFXDOCMW-UHFFFAOYSA-N
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Description

This compound features a benzofuropyrimidine core fused with a pyrrolidine-2-carboxylic acid moiety. The benzofuropyrimidine system consists of a benzofuran fused to a pyrimidine ring, substituted with a methyl group at the 2-position.

Properties

IUPAC Name

1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-9-17-13-10-5-2-3-7-12(10)22-14(13)15(18-9)19-8-4-6-11(19)16(20)21/h2-3,5,7,11H,4,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYLWHVFXDOCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCC3C(=O)O)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis

  • Formation of Benzofuran-Pyrimidine Core:

      Step 1: Synthesis begins with the preparation of 2-methylbenzofuran through a cyclization reaction of ortho-hydroxyacetophenone with a suitable reagent.

      Step 2: The benzofuran is then subjected to nitration and subsequent reduction to form the corresponding amine.

      Step 3: The amine undergoes a cyclization reaction with a suitable formylating agent to form the benzofuro[3,2-d]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrolidine ring or the benzofuran moiety using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and pyrimidine rings, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst for electrophilic substitution; nucleophiles like amines in polar solvents for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted benzofuran-pyrimidine compounds.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation .

Case Study:
A study involving the synthesis of novel pyrrolo[2,3-d]pyrimidines demonstrated their effectiveness against breast cancer cells. The synthesized compounds showed IC50 values in the low micromolar range, indicating potent anticancer activity .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Pyrrolo[2,3-d]pyrimidines have been reported to possess antibacterial and antifungal activities. The structure-activity relationship studies suggest that modifications to the pyrrolidine ring can enhance antimicrobial potency .

Data Table: Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDMIC (μg/mL)Target Organism
14Staphylococcus aureus
28Escherichia coli
316Candida albicans

Neuropharmacological Applications

1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of pyrrolo[2,3-b]pyridine derivatives, which share structural similarities with the target compound. These derivatives have shown promise in reducing seizure frequency in animal models .

Case Study:
In a controlled study, a series of pyrrolidine derivatives were tested for anticonvulsant effects using the maximal electroshock seizure test (MEST). The results indicated that certain derivatives significantly reduced seizure duration compared to control groups .

Synthesis and Characterization

The synthesis of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Overview:

  • Starting Materials: Utilization of benzofuro[3,2-d]pyrimidine derivatives.
  • Key Reactions: Condensation reactions followed by cyclization steps.
  • Yield Optimization: Adjusting reaction conditions such as temperature and solvent choice to maximize yield.

Mechanism of Action

The exact mechanism of action of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, if used as an anti-inflammatory agent, it might inhibit specific enzymes involved in the inflammatory response.

Molecular Targets and Pathways:

    Enzymes: Potential inhibition of cyclooxygenase (COX) enzymes.

    Receptors: Possible interaction with G-protein coupled receptors (GPCRs) or nuclear receptors.

    Pathways: Modulation of signaling pathways like the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name (ID) Core Structure Key Substituents Molecular Weight (g/mol) Synthesis & Functional Notes
Target Compound Benzofuro[3,2-d]pyrimidine 2-Methyl, pyrrolidine-2-carboxylic acid ~327.34* Chiral center at pyrrolidine; potential for stereoselective interactions
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid () Benzofuro[3,2-d]pyrimidine 2-Ethyl, pyrrolidine-2-carboxylic acid ~341.39* Increased lipophilicity vs. methyl derivative; similar synthetic route
1-(6-Iodo-2-phenylthieno[2,3-d]pyrimidin-4-yl)-L-proline () Thieno[2,3-d]pyrimidine 6-Iodo, 2-phenyl, L-proline 451.28 Sulfur-containing core; iodine enables radiolabeling; stereocenter present
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid () Benzodioxol Trifluoromethylphenyl urea, pyrrolidine-3-carboxylic acid 466.15 (MS) Urea group enhances hydrogen bonding; high purity (>99%)

*Calculated based on analogous structures in .

Core Heterocycle Modifications

  • Benzofuropyrimidine vs. Thienopyrimidine: The target compound’s benzofuropyrimidine core (oxygen in the fused ring) differs from the thieno[2,3-d]pyrimidine in (sulfur atom). Sulfur increases electron density and may alter binding to hydrophobic pockets in enzymes .

Substituent Effects

  • Methyl vs.
  • Trifluoromethylphenyl Urea (): The trifluoromethyl group improves metabolic stability and bioavailability, while the urea moiety enables strong hydrogen-bond donor/acceptor interactions, often critical for kinase inhibition .

Stereochemical and Functional Group Variations

  • Chirality : The target compound and ’s L-proline derivative have defined stereocenters, influencing target selectivity. Racemic mixtures (e.g., ’s 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide) may exhibit reduced efficacy due to enantiomeric competition .
  • Carboxylic Acid Positioning : Pyrrolidine-2-carboxylic acid (target compound) vs. pyrrolidine-3-carboxylic acid () alters spatial orientation of the acidic group, affecting binding to metal ions or charged residues in enzymes.

Biological Activity

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a carboxylic acid group and a benzofuro-pyrimidine moiety. The structural formula is represented as follows:

C14H14N4O2\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_2

This structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.

Antihyperglycemic Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antihyperglycemic effects. For instance, a study evaluating various pyrrole and pyrrolopyrimidine derivatives demonstrated promising in vivo antihyperglycemic activity, suggesting that the incorporation of the pyrrolidine structure may enhance glucose metabolism and insulin sensitivity .

Anticancer Properties

The compound's structural analogs have shown potential as anticancer agents. A study on pyrrolopyrimidine derivatives revealed their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The introduction of specific substituents on the pyrrolidine ring may further increase potency against various cancer types .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Notably, some related compounds have been identified as potent inhibitors of arginase, an enzyme involved in the urea cycle and linked to various diseases such as cancer and cardiovascular disorders. The inhibition of arginase can lead to increased levels of nitric oxide, which has therapeutic implications in treating hypertension and other vascular diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including cyclocondensation reactions. Recent advancements in synthetic methodologies have improved yields and purity of similar compounds through optimized reaction conditions such as temperature control and solvent choice .

Example Synthesis Pathway

A general synthetic route may include:

  • Formation of the benzofuro-pyrimidine core via cyclization.
  • Introduction of the pyrrolidine ring through nucleophilic substitution or cycloaddition.
  • Final carboxylation step to yield the target compound.

Case Study 1: Antihyperglycemic Activity

In a study published by researchers evaluating various derivatives for their antihyperglycemic effects, several compounds showed significant reductions in blood glucose levels in diabetic models. The compound this compound was among those tested, showing a notable decrease in glucose levels compared to controls .

Case Study 2: Cancer Cell Proliferation Inhibition

A recent investigation into the anticancer potential of pyrrolidine derivatives found that certain analogs effectively inhibited the proliferation of breast cancer cells. The mechanism involved apoptosis induction and modulation of signaling pathways associated with cell survival. The presence of the benzofuro-pyrimidine moiety was crucial for enhancing these effects .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntihyperglycemicEnhances glucose metabolism
AnticancerInduces apoptosis
Enzyme inhibition (arginase)Increases nitric oxide levels

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(2-methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

A1. The compound’s synthesis often involves multi-step reactions, such as coupling benzofuropyrimidine derivatives with pyrrolidine-carboxylic acid precursors. For example, similar pyrrole-2-carboxylic acid derivatives are synthesized via amide formation (General Procedure F1) under controlled conditions (e.g., DMSO-d6 solvent, 400 MHz NMR for characterization) . Reaction optimization, such as temperature control (e.g., 93–96°C for hydrolysis) and catalyst selection (e.g., palladium diacetate for cross-coupling), is critical to achieving >90% yields . Impurity profiles must be monitored using HPLC (e.g., 97.34% purity reported for analogous compounds) .

Q. Q2. How should researchers handle and store this compound to ensure stability during experimental workflows?

A2. Storage conditions are critical for stability. The compound should be kept in inert, anhydrous environments (e.g., under nitrogen) at –20°C to prevent degradation. Safety data for related pyrrolidine derivatives emphasize avoiding heat, sparks, and prolonged exposure to light . Use desiccants and airtight containers to minimize hygroscopic effects, which are common in carboxylic acid derivatives .

Q. Q3. What spectroscopic and chromatographic methods are validated for structural confirmation and purity assessment?

A3.

  • NMR : 1H NMR (DMSO-d6) is standard for confirming substituent positions (e.g., δ 13.99 ppm for acidic protons in pyrrole derivatives) .
  • LCMS/HRMS : ESI-MS (e.g., m/z 311.1 [M+1]) and high-resolution mass spectrometry ensure molecular weight accuracy .
  • HPLC : Reverse-phase methods with ammonium acetate buffers (pH 6.5) are effective for resolving co-eluting epimers or impurities .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in bioactivity data caused by structural epimerization or polymorphic forms?

A4. Epimerization, common in chiral pyrrolidine derivatives, can lead to conflicting bioactivity results. Chromatographic separation using pH-adjusted mobile phases (e.g., acetic acid-modified buffers) or chiral columns is recommended . X-ray crystallography (e.g., Acta Cryst. E65 data) can confirm absolute stereochemistry and polymorphic forms . For dynamic systems, variable-temperature NMR or circular dichroism (CD) may track conformational changes .

Q. Q5. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

A5.

  • Salt Formation : Use hydrochloride salts (e.g., 36.5% HCl hydrolysis) to enhance aqueous solubility .
  • Prodrug Design : Introduce tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to improve membrane permeability, followed by enzymatic cleavage in vivo .
  • Co-solvent Systems : Combine DMSO with cyclodextrins or PEG-based surfactants to stabilize the compound in physiological buffers .

Q. Q6. How can computational modeling guide the design of analogs targeting specific receptors (e.g., kinase inhibitors)?

A6.

  • Docking Studies : Use PubChem-derived SMILES strings (e.g., Canonical SMILES: CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2) to model interactions with ATP-binding pockets .
  • QSAR Analysis : Correlate substituent effects (e.g., trifluoromethyl groups) with inhibitory potency using Hammett constants or molecular electrostatic potential maps .
  • MD Simulations : Assess binding stability of benzofuropyrimidine scaffolds in solvated systems (e.g., GROMACS/AMBER) .

Methodological Challenges

Q. Q7. How can researchers mitigate side reactions (e.g., N-alkylation vs. O-alkylation) during functionalization of the pyrrolidine ring?

A7.

  • Protecting Groups : Use Boc or Fmoc to shield the pyrrolidine nitrogen during benzofuropyrimidine coupling .
  • Selective Catalysis : Employ Pd/XPhos systems for regioselective C–N bond formation, as demonstrated in multi-step syntheses (>80% yield) .
  • Kinetic Control : Lower reaction temperatures (e.g., 40°C) and shorter reaction times favor desired pathways .

Q. Q8. What analytical workflows are recommended for identifying and quantifying trace impurities (<0.1%)?

A8.

  • LC-MS/MS : Detect low-abundance impurities using triple-quadrupole systems with MRM transitions .
  • 2D NMR : COSY and HSQC experiments resolve overlapping signals in complex mixtures .
  • Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (e.g., H2O2) to profile degradation products .

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